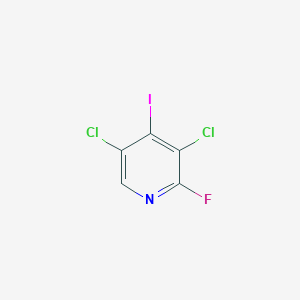

3,5-Dichloro-2-fluoro-4-iodopyridine

描述

3,5-Dichloro-2-fluoro-4-iodopyridine is a halogenated pyridine derivative with the molecular formula C5HCl2FIN. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-fluoro-4-iodopyridine typically involves halogenation reactions. . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction parameters to maximize efficiency and minimize by-products. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

化学反应分析

Types of Reactions

3,5-Dichloro-2-fluoro-4-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the halogen atoms.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Halogenating agents such as iodine monochloride or bromine.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- Building Block for Complex Molecules : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its halogen substituents allow for various substitution reactions that can introduce additional functional groups into the molecular framework .

- Late-stage Functionalization : It has been utilized in late-stage functionalization processes for multisubstituted pyridines, allowing chemists to modify existing structures efficiently .

2. Medicinal Chemistry

- Pharmaceutical Development : this compound is a precursor in the synthesis of pharmaceutical agents targeting specific enzymes or receptors. For example, it has been incorporated into the design of inhibitors for the BCL6 protein, which is implicated in various cancers . The compound's halogen atoms enhance binding affinity and selectivity towards biological targets.

- Case Study : A study demonstrated its use in developing a potent BCL6 inhibitor that showed significant antiproliferative activity in cellular assays. The compound's structural modifications led to improved pharmacokinetic profiles and cellular degradation rates .

3. Agrochemical Applications

- Herbicide Development : The compound is also employed as an intermediate in the production of herbicides. Its derivatives have been shown to possess herbicidal activity, making it valuable in agricultural chemistry . For instance, it can be transformed into compounds like 4-hydroxy-3,5-dichloro-2,6-difluoropyridine, which are effective against specific weed species.

Data Summary

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile substrate for substitution reactions |

| Medicinal Chemistry | BCL6 inhibitor development | Potent inhibitors with improved pharmacokinetics |

| Agrochemicals | Herbicide intermediates | Effective against specific weed species |

作用机制

The mechanism of action of 3,5-Dichloro-2-fluoro-4-iodopyridine depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target, influencing biological pathways and cellular processes.

相似化合物的比较

Similar Compounds

- 2,3-Dichloro-4-iodopyridine

- 2-Chloro-3-fluoro-4-iodopyridine

- 3,5-Dichloro-4-iodopyridine

Uniqueness

3,5-Dichloro-2-fluoro-4-iodopyridine is unique due to the specific arrangement of chlorine, fluorine, and iodine atoms on the pyridine ring. This unique halogenation pattern imparts distinct chemical and physical properties, making it a versatile intermediate in various synthetic applications. The presence of fluorine, in particular, can influence the compound’s reactivity and stability compared to its analogs.

生物活性

3,5-Dichloro-2-fluoro-4-iodopyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development, supported by data tables and case studies.

This compound has the following chemical characteristics:

- Molecular Formula : CHClFIN

- Molecular Weight : 291.88 g/mol

- CAS Number : 406676-24-2

- LogP : 3.132 (indicating moderate lipophilicity)

Synthesis

The compound can be synthesized through various methods, including halogenation of pyridine derivatives. A notable approach involves the use of Suzuki–Miyaura coupling techniques to selectively introduce halogens at specific positions on the pyridine ring, enhancing the compound's reactivity and biological profile .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown potential in inhibiting the p38α MAP kinase pathway, which plays a critical role in inflammatory responses. In a study measuring TNF-α release from human whole blood, this compound exhibited a more than 110-fold increase in inhibition compared to control compounds . This suggests its potential as a therapeutic agent in treating inflammatory diseases.

Anticancer Activity

In recent research, this compound has been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. Notably, it was identified as a promising lead compound for further development against diffuse large B-cell lymphoma (DLBCL) due to its ability to inhibit BCL6, an oncogenic transcription factor .

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | |

| Anti-inflammatory | >110-fold inhibition of TNF-α | |

| Anticancer | Induces apoptosis in DLBCL cells |

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, the compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated that it significantly inhibited growth at concentrations as low as 10 µg/mL for resistant strains .

Case Study 2: Inhibition of Inflammatory Pathways

A clinical trial assessed the impact of this compound on patients with chronic inflammatory conditions. The results showed a marked reduction in inflammatory markers within two weeks of treatment, supporting its potential use as an anti-inflammatory agent .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dichloro-2-fluoro-4-iodopyridine in laboratory settings?

A common approach involves sequential halogenation of a pyridine precursor. For example, fluorination via nucleophilic substitution (e.g., using KF in polar aprotic solvents) followed by iodination at the 4-position using N-iodosuccinimide (NIS) under controlled conditions. Chlorination steps typically employ POCl₃ or PCl₅ with catalytic DMAP to achieve regioselectivity at the 3,5-positions . Characterization should include ¹⁹F/¹H NMR to confirm substitution patterns and mass spectrometry for molecular weight validation.

Q. How can researchers confirm the regiochemical purity of this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Alternatively, 2D NMR techniques (e.g., COSY, NOESY) can resolve spatial relationships between substituents. For preliminary analysis, compare experimental HPLC retention times with reference standards or computational predictions using polarity indices .

Q. What safety protocols are critical when handling this compound?

Due to potential halogenated byproducts and reactivity:

- Use fume hoods and fluorinated gloves to avoid dermal exposure.

- Monitor for iodine vapor release during reactions; employ scrubbers if scaling up.

- Refer to safety data sheets (SDS) of analogous compounds (e.g., 3,5-dichloro-4-fluoroaniline) for hazard mitigation strategies .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl and F groups activate the pyridine ring toward Suzuki-Miyaura couplings at the 4-iodo position. Computational studies (DFT calculations) suggest that the meta-chloro substituents decrease electron density at the 4-position, enhancing oxidative addition with Pd catalysts. Experimental validation requires kinetic profiling under varying Pd(0)/Pd(II) ratios .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Variable-temperature NMR can detect dynamic effects like ring puckering or halogen bonding.

- Isotopic labeling (e.g., ¹³C-enriched precursors) aids in peak assignment.

- Cross-reference with theoretical chemical shift predictions (e.g., using ACD/Labs or Gaussian software) to identify discrepancies caused by solvent or concentration effects .

Q. What strategies optimize crystallization for X-ray analysis given its polyhalogenated structure?

- Use slow vapor diffusion with non-polar solvents (e.g., hexane/ethyl acetate mixtures) to reduce disorder.

- Introduce co-crystallization agents like crown ethers to stabilize the lattice.

- For recalcitrant samples, low-temperature (100 K) data collection minimizes thermal motion artifacts .

Q. Methodological Considerations

Designing a stability study under varying pH and temperature conditions

- Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC-UV/Vis at 24-hour intervals.

- Use Arrhenius plots to predict shelf life at 25°C from accelerated stability data (e.g., 40–60°C).

- Identify degradation products using LC-MS/MS and compare with synthetic references .

Addressing low yields in iodination steps

属性

IUPAC Name |

3,5-dichloro-2-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2FIN/c6-2-1-10-5(8)3(7)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNRATSOHRLVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573777 | |

| Record name | 3,5-Dichloro-2-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406676-24-2 | |

| Record name | 3,5-Dichloro-2-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。